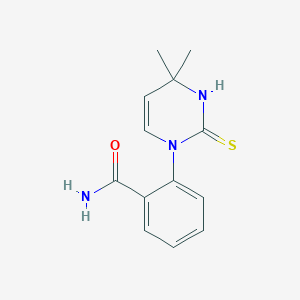
2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide is an organic compound that features a benzamide group attached to a pyrimidine ring with a mercapto group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a thiourea derivative under acidic conditions.
Introduction of the Mercapto Group: The mercapto group is introduced by reacting the pyrimidine derivative with a thiol reagent, such as thiourea or a similar compound, under basic conditions.
Attachment of the Benzamide Group: The final step involves the coupling of the mercapto-substituted pyrimidine with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzamide and pyrimidine rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified functional groups, such as amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The benzamide and pyrimidine rings may also interact with various biological pathways, modulating their function.
類似化合物との比較
Similar Compounds
2-Mercapto-4,4-dimethylpyrimidine: Lacks the benzamide group but shares the pyrimidine core.
Benzamide: Contains the benzamide group but lacks the pyrimidine ring.
2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-acetic acid: Similar structure with an acetic acid group instead of a benzamide group.
Uniqueness
2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide is unique due to the combination of the mercapto-substituted pyrimidine ring and the benzamide group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
生物活性
2-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-benzamide (CAS: 1142213-21-5) is a synthetic organic compound featuring a pyrimidine ring with a mercapto group and an amide linkage. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound contains:
- Pyrimidine ring : A six-membered ring with nitrogen atoms that can participate in various biological interactions.
- Mercapto group : Known for its ability to form covalent bonds with proteins, potentially influencing enzyme activity.
- Benzamide moiety : Contributes to the compound's hydrophobicity and can enhance binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
In vitro studies have shown that compounds containing similar structural motifs can inhibit the growth of cancer cell lines. For instance, derivatives of pyrimidine compounds have demonstrated cytotoxic effects against various solid tumors and hematological malignancies. The mechanism often involves the induction of apoptosis through intrinsic and extrinsic pathways .
Enzyme Inhibition
The mercapto group in the compound suggests potential for enzyme inhibition through covalent modification. This property is significant in the context of targeting specific protein kinases involved in cancer progression. Compounds with similar structures have been reported to inhibit receptor tyrosine kinases, which play a crucial role in cellular signaling pathways related to cancer .
The proposed mechanisms of action for this compound include:
- Covalent Bond Formation : The mercapto group may form disulfide bonds with cysteine residues in target proteins, altering their function.
- Hydrogen Bonding : The amide group can engage in hydrogen bonding with active sites on target enzymes or receptors, enhancing binding affinity.
- Hydrophobic Interactions : The benzamide moiety contributes to hydrophobic interactions that stabilize binding within the target's active site.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
特性
IUPAC Name |
2-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(2)7-8-16(12(18)15-13)10-6-4-3-5-9(10)11(14)17/h3-8H,1-2H3,(H2,14,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDINUOABUVPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC=C2C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













